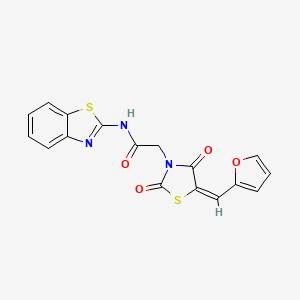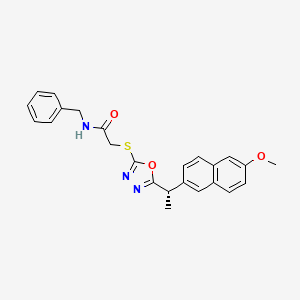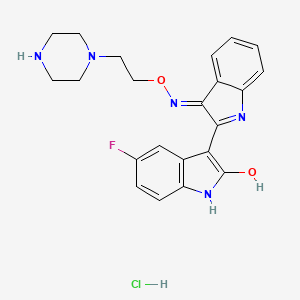
Flt3-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3-IN-15 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant promise in preclinical studies for its ability to selectively target and inhibit FLT3, thereby impeding the proliferation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-15 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Flt3-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Commonly used to introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Flt3-IN-15 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating FLT3-mutated AML.
Industry: Utilized in the development of new FLT3 inhibitors and other targeted therapies
Mechanism of Action
Flt3-IN-15 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively induces apoptosis in leukemic cells .
Comparison with Similar Compounds
Similar Compounds
Gilteritinib: Another potent FLT3 inhibitor used in the treatment of AML.
Quizartinib: Known for its high specificity towards FLT3 and used in clinical settings.
Midostaurin: The first FDA-approved FLT3 inhibitor for AML treatment
Uniqueness
Flt3-IN-15 stands out due to its high selectivity and potency against FLT3 mutations, particularly the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C22H23ClFN5O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;hydrochloride |
InChI |
InChI=1S/C22H22FN5O2.ClH/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28;/h1-6,13,24,26,29H,7-12H2;1H/b27-20+; |
InChI Key |
FYOZPHRPSXFBMH-PQAWYCKWSA-N |
Isomeric SMILES |
C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |
Canonical SMILES |
C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


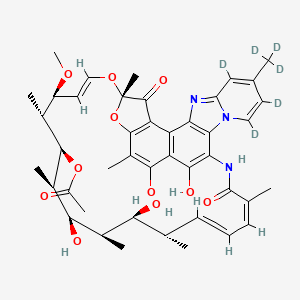
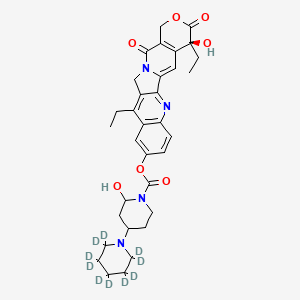
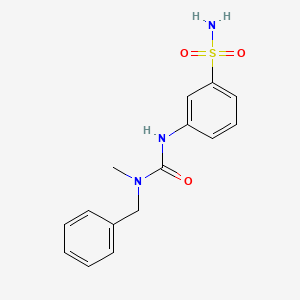
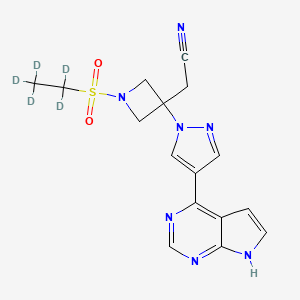

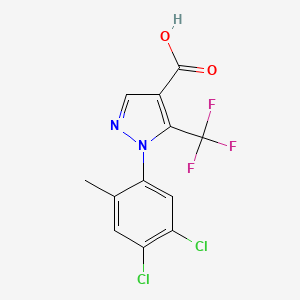
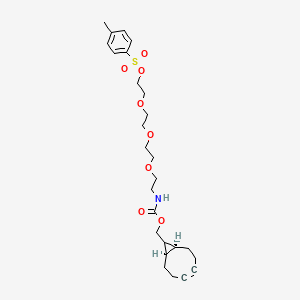

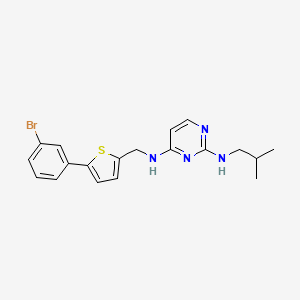
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

